molecular formula C5H8O2 B2354874 3,6-Dihydro-2H-pyran-3-OL CAS No. 445378-38-1

3,6-Dihydro-2H-pyran-3-OL

Cat. No.: B2354874
CAS No.: 445378-38-1
M. Wt: 100.117
InChI Key: IHVWAXHWELFEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dihydro-2H-pyran-3-OL is a heterocyclic organic compound with the molecular formula C5H8O2. It is a derivative of dihydropyran, characterized by the presence of a hydroxyl group at the third position of the pyran ring.

Mechanism of Action

Target of Action

3,6-Dihydro-2H-pyran-3-OL is a versatile compound used in organic synthesis and pharmaceutical research . It is often used as a hydroxyl protecting agent . The primary targets of this compound are the hydroxyl groups in various organic molecules, which it protects during synthesis processes .

Mode of Action

The compound interacts with its targets through a process known as alkoxyiodination . This involves the regioselective involvement of the C=C double bond in the presence of crystalline iodine and propargyl alcohol . The resulting β-iodo ethers undergo radical cyclization in the presence of (2S)-1-acetylpyrrolidine-2-carboxylic acid and azobis(isobutyronitrile) (AIBN), leading to the formation of substituted 3,6-dihydro-2H-pyrans .

Biochemical Pathways

The biochemical pathways affected by this compound involve the cyclization of propargyl β-iodoalkyl ethers . This process leads to the regioselective formation of 3,6-Dihydro-2H-pyran derivatives . The cyclization process is likely facilitated by the hydrolysis of the C–I bond due to contact with atmospheric moisture and water .

Pharmacokinetics

Its molecular weight is 100116 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the formation of substituted 3,6-dihydro-2H-pyrans . These compounds are important intermediates in organic synthesis, especially for the protection of alcoholic and phenolic hydroxy groups .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of moisture. For instance, the hydrolysis of the C–I bond, a key step in the formation of 3,6-dihydro-2H-pyrans, is facilitated by atmospheric moisture and water . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dihydro-2H-pyran-3-OL can be synthesized through several methods. One common approach involves the reduction of 3,6-dihydro-2H-pyran-3-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, yielding the desired alcohol .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 3,6-dihydro-2H-pyran-3-one. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out in the presence of a metal catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-pyran-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles, such as halides, under acidic or basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dihydro-2H-pyran-3-OL is unique due to the presence of the hydroxyl group at the third position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other dihydropyran derivatives and makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

3,6-dihydro-2H-pyran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVWAXHWELFEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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